molecular formula C10H16O4 B1616939 Ethyl 2-acetyl-5-oxohexanoate CAS No. 35490-05-2

Ethyl 2-acetyl-5-oxohexanoate

Cat. No. B1616939
CAS RN: 35490-05-2
M. Wt: 200.23 g/mol
InChI Key: FSXQBIOXTYIIDI-UHFFFAOYSA-N
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Description

Ethyl 2-acetyl-5-oxohexanoate is a chemical compound with the linear formula C10H16O4 . It has a molecular weight of 200.237 g/mol . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of Ethyl 2-acetyl-5-oxohexanoate consists of 10 carbon atoms, 16 hydrogen atoms, and 4 oxygen atoms . The InChIKey for this compound is FSXQBIOXTYIIDI-UHFFFAOYAN .

Scientific Research Applications

Structural Analysis and Chemical Synthesis

  • Ethyl 2-acetyl-5-oxohexanoate and its derivatives have been utilized in structural analysis and chemical synthesis. For example, racemic ethyl 2-acetamido-2-carboxy-5-oxohexanoate has been studied for its crystal structures and molecular packing, indicating its potential use in understanding molecular interactions and designing new compounds (Osborne et al., 2000). Additionally, the synthesis of key intermediates, like ethyl (5S)‐5,6‐Isopropylidenedioxy‐3‐oxohexanoate, essential in the production of statins, highlights its importance in pharmaceutical synthesis (Tararov et al., 2006).

Catalytic and Biochemical Reactions

  • Ethyl 2-acetyl-5-oxohexanoate plays a role in various catalytic and biochemical reactions. The study on the electrochemical oxidation of N(5)-ethyl-4a-hydroxyflavin pseudobase, aiming to use it as a catalyst for water oxidation, opens up possibilities for its use in energy conversion and storage processes (Sichula et al., 2010). Moreover, the synthesis of compounds like ethyl cis-(1S,2R/1R,2S)-2-aminocyclohex-1-yl-N-(thymin-1-yl-acetyl) glycinate, used in DNA/RNA hybridization studies, emphasizes its role in biochemical and genetic research (Govindaraju et al., 2003).

Environmental and Material Sciences

  • In environmental and material sciences, derivatives of ethyl 2-acetyl-5-oxohexanoate have been analyzed for their properties and applications. For instance, the simultaneous analysis of metabolites like 2-ethyl-3-oxohexanoic acid in human urine provides insights into environmental health and the impact of certain chemicals on the human body (Wahl et al., 2001). Additionally, studies on the enantioselective bioreduction of ethyl 3-oxohexanoate to produce compounds of high enantiomeric purity are significant for developing new materials and substances with specific desired properties (Ramos et al., 2011).

Safety And Hazards

The safety data sheet for Ethyl 2-acetyl-5-oxohexanoate suggests avoiding breathing its mist, gas, or vapors. It also recommends avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

ethyl 2-acetyl-5-oxohexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O4/c1-4-14-10(13)9(8(3)12)6-5-7(2)11/h9H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSXQBIOXTYIIDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCC(=O)C)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00956896
Record name Ethyl 2-acetyl-5-oxohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00956896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-acetyl-5-oxohexanoate

CAS RN

35490-05-2
Record name Hexanoic acid, 2-acetyl-5-oxo-, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035490052
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 2-acetyl-5-oxohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00956896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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